molecular formula C14H12N2 B3075195 4-(Benzylamino)benzonitrile CAS No. 10282-32-3

4-(Benzylamino)benzonitrile

Cat. No. B3075195
CAS RN: 10282-32-3
M. Wt: 208.26 g/mol
InChI Key: QIGBIJOPTRWSPF-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

According to the general procedure A, 4-chlorobenzonitrile (69 mg, 0.50 mmol) reacted with benzylamine (54 mg, 0.50 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (58 mg, 0.60 mmol) in toluene at 50° C. for 24 h to give the title compound (81 mg, 76%) as a solid: 1H-NMR (300 MHz, CDCl3): δ 7.41 (d, 2H, J=8.7 Hz), 7.36 (m, 5H), 6.61 (d, 2H, J=8.4 Hz), 4.73 (bs, 1H), 4.39 (d, 2H, J=5.4 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 151.05, 137.76, 133.67, 128.82, 127.64, 127.26, 120.36, 112.36, 98.99, 47.42. GC/MS(E): m/z 208 (M+), 209.
Quantity
69 mg
Type
reactant
Reaction Step One
Quantity
54 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
58 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
76%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH2:10]([NH2:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:17][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:3][CH:4]=1)#[N:7] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
69 mg
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
54 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
58 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
for 24 h
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)NCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 81 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.